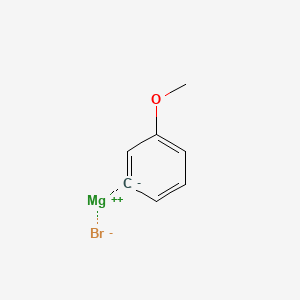

3-Methoxyphenylmagnesium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;methoxybenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUUDDGRDRPAQQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C[C-]=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404800 | |

| Record name | Magnesium bromide 3-methoxybenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36282-40-3 | |

| Record name | Magnesium bromide 3-methoxybenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Methoxyphenylmagnesium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-methoxyphenylmagnesium bromide, a critical Grignard reagent in organic synthesis and drug development. This document details the underlying chemistry, experimental protocols, and key data points for the successful preparation of this versatile intermediate from 3-bromoanisole (B1666278).

Introduction

This compound is a valuable organometallic compound widely employed in carbon-carbon bond formation reactions. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). For instance, it is a crucial intermediate in the production of Tramadol, a well-known analgesic. The synthesis involves the reaction of an aryl halide, 3-bromoanisole, with magnesium metal in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent.

Reaction and Mechanism

The core of the synthesis is the Grignard reaction, where magnesium inserts into the carbon-bromine bond of 3-bromoanisole. This process occurs on the surface of the magnesium metal and is highly sensitive to moisture and air. Therefore, anhydrous conditions are paramount for a successful reaction.

Reaction: CH₃OC₆H₄Br + Mg → CH₃OC₆H₄MgBr

The reaction is typically initiated by activating the magnesium surface to remove the passivating layer of magnesium oxide. Common activators include small amounts of iodine or 1,2-dibromoethane (B42909). The reaction is exothermic and requires careful temperature control.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| 3-Bromoanisole | C₇H₇BrO | 187.04 | >98% | Should be dry and free of peroxides. |

| Magnesium Turnings | Mg | 24.31 | >99% | |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | Inhibitor-free. |

| Iodine | I₂ | 253.81 | >99.8% | For activation. |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | >99% | Alternative activator. |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | >99% | For washing and extraction. |

| Standardized sec-Butanol in THF | For titration. | |||

| 1,10-Phenanthroline (B135089) | C₁₂H₈N₂ | 180.21 | >99% | Indicator for titration. |

3.2. Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Schlenk line (optional, but recommended)

3.3. Procedure

3.3.1. Preparation and Setup

-

All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas.

-

Place magnesium turnings (1.1 equivalents) and a magnetic stir bar in the three-necked flask.

-

Assemble the flask with the reflux condenser and dropping funnel. The third neck can be sealed with a septum for easy addition of reagents via syringe.

-

Flush the entire system with inert gas for at least 30 minutes to ensure an anhydrous and oxygen-free atmosphere.

3.3.2. Magnesium Activation and Reaction Initiation

-

Add a small crystal of iodine (a few milligrams) to the flask containing the magnesium turnings. Alternatively, a few drops of 1,2-dibromoethane can be added via syringe.

-

Gently warm the flask with a heat gun until the purple vapor of iodine is observed, or until bubbling is seen if using 1,2-dibromoethane. This indicates the activation of the magnesium surface.

-

Allow the flask to cool to room temperature.

3.3.3. Formation of the Grignard Reagent

-

Prepare a solution of 3-bromoanisole (1.0 equivalent) in anhydrous THF.

-

Transfer this solution to the dropping funnel.

-

Add a small portion of the 3-bromoanisole solution to the activated magnesium. The reaction should initiate, which is typically indicated by a gentle reflux of the solvent and a change in the appearance of the reaction mixture to a cloudy gray or brown color.

-

Once the reaction has started, add the remaining 3-bromoanisole solution dropwise from the funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for 1-3 hours to ensure complete reaction. The disappearance of most of the magnesium turnings is an indication of reaction completion.

3.4. Determination of Grignard Reagent Concentration

The concentration of the newly prepared this compound solution should be determined before use. Titration is a common and reliable method.

-

Prepare a solution of a known concentration of a titrant, such as standardized sec-butanol in anhydrous THF.

-

In a separate, dry, inert gas-flushed flask, add a precise volume of the Grignard reagent solution.

-

Add a few crystals of 1,10-phenanthroline as an indicator. The solution will turn a colored complex with the Grignard reagent.

-

Titrate the Grignard solution with the standardized sec-butanol solution until the color of the indicator disappears, signaling the endpoint.

-

Calculate the molarity of the Grignard reagent based on the volume of titrant used.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Unit |

| Reactants | ||

| 3-Bromoanisole | 187 | g |

| 1.0 | mol | |

| Magnesium Turnings | 26.7 | g |

| 1.1 | mol | |

| Anhydrous THF | 500 | mL |

| Reaction Conditions | ||

| Reaction Temperature | Reflux (~66) | °C |

| Reaction Time | 2 | hours |

| Product | ||

| Theoretical Yield | 1.0 | mol |

| Typical Concentration | 0.5 - 1.5 | M |

| Typical Yield | 85 - 95 | % |

Visualizations

5.1. Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

5.2. Experimental Workflow

Caption: A generalized workflow for the synthesis and analysis of this compound.

Safety Considerations

-

Grignard reagents are highly reactive and pyrophoric upon contact with air and water. All operations must be carried out under a dry, inert atmosphere.

-

Anhydrous ethers such as THF can form explosive peroxides upon storage. Always test for peroxides before use and handle with care.

-

The reaction is exothermic and can become vigorous. Proper temperature control and a means for rapid cooling (e.g., an ice bath) should be readily available.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.

This technical guide provides a robust framework for the synthesis of this compound. Adherence to the detailed protocols and safety precautions is essential for a successful and safe outcome. The versatility of this Grignard reagent makes it an indispensable tool for researchers and professionals in the field of organic synthesis and drug development.

3-Methoxyphenylmagnesium bromide CAS number and properties

An In-depth Technical Guide to 3-Methoxyphenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

CAS Number: 36282-40-3[1][2][3]

Synonyms: (m-Methoxyphenyl)magnesium bromide, 3-Anisylmagnesium bromide, m-Anisylmagnesium bromide, Bromo(3-methoxyphenyl)magnesium[4]

This compound is an organomagnesium compound, specifically a Grignard reagent, that is a versatile and valuable tool in organic synthesis. Its utility lies in its ability to act as a potent nucleophile, enabling the formation of new carbon-carbon bonds. This technical guide provides a comprehensive overview of its properties, synthesis, and common applications, with a focus on experimental protocols and safety considerations.

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₇H₇BrMgO | [3][5] |

| Molecular Weight | 211.34 g/mol | [1][2][4] |

| Boiling Point | 65-67 °C | For a 1.0 M solution in THF.[1][4] |

| Density | 1.013 g/mL at 25 °C | For a 1.0 M solution in THF.[1][4] |

| Flash Point | -17 °C (-4 °F) (closed cup) | For a 1.0 M solution in THF.[1] |

| Form | Solution | Commercially available as a solution in THF or 2-MeTHF. |

| Color | Clear yellow-brown | For the solution form. |

| Solubility | Typically used in ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). It is sensitive to moisture and protic solvents. |

Safety and Handling

This compound is a reactive and hazardous substance that requires careful handling under inert and anhydrous conditions.

-

Flammability: Highly flammable liquid and vapor (when in solution).[7]

-

Corrosivity: Causes severe skin burns and eye damage.[7]

-

Health Hazards: May cause respiratory irritation, drowsiness, or dizziness. Suspected of causing cancer.[1][7]

-

Reactivity: Reacts violently with water. May form explosive peroxides upon storage, particularly in THF solution.[6]

Precautionary Measures: [1][6][7]

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. All equipment must be grounded to prevent static discharge. Glassware must be thoroughly dried.

-

Personal Protective Equipment (PPE): Wear flame-retardant antistatic protective clothing, chemical-resistant gloves, and safety goggles or a face shield.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from water and moisture. Containers should be dated upon opening and periodically tested for the presence of peroxides.

Experimental Protocols

Synthesis of this compound

The standard method for preparing this compound is the reaction of 3-bromoanisole (B1666278) with magnesium metal in an anhydrous ether solvent.

Materials:

-

3-Bromoanisole (3-methoxybromobenzene)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Iodine crystal (as an initiator)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the dry glassware. The flask should be equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel. The entire system should be flushed with an inert gas.

-

Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine.

-

Reagent Addition: In the dropping funnel, prepare a solution of 3-bromoanisole in anhydrous THF. Add a small amount of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Reaction: Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. The mixture will become cloudy and grayish.

-

Completion: After the addition is complete, the mixture may be stirred and gently refluxed for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution is the Grignard reagent, which should be used immediately.

A specific literature example involves the preparation of a solution of this compound in tetrahydrofuran (500 ml) from 3-methoxybromobenzene (187 g) and magnesium turnings (24 g).[1]

Grignard Reaction with a Ketone: Synthesis of 2-(3-methoxyphenyl)cyclohexanone

This protocol describes a typical application of this compound in a reaction with a ketone.

Materials:

-

This compound solution (prepared as above or commercially sourced)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard reaction and workup glassware

Procedure:

-

Reaction Setup: In a reaction flask under an inert atmosphere, cool a solution of 2-chlorocyclohexanone in anhydrous diethyl ether or THF.

-

Grignard Addition: Slowly add the this compound solution to the cooled ketone solution with stirring. The reaction is exothermic and the temperature should be controlled.

-

Quenching: After the addition is complete, allow the reaction to stir for a specified time (e.g., 1-2 hours) at room temperature. Then, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute acid, water, and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by techniques such as column chromatography or distillation.

This general procedure is based on the application of reacting this compound with 2-chlorocyclohexanone to produce 2-(3-methoxyphenyl)cyclohexanone.[2]

Grignard Reaction with an Anhydride (B1165640)

This protocol outlines the reaction with propionic anhydride.

Materials:

-

This compound solution in THF

-

Propionic anhydride

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Dilute aqueous sodium hydroxide (B78521) solution

-

Saturated aqueous sodium chloride solution

Procedure:

-

Reaction Setup: In a reaction vessel, cool a mixture of propionic anhydride and diethyl ether to -70 °C.[1]

-

Grignard Addition: Add the this compound solution to the cooled anhydride mixture over a period of 1.5 hours.[1]

-

Warming and Quenching: Allow the mixture to warm to room temperature, then add a saturated aqueous solution of ammonium chloride.[1]

-

Workup: Separate the organic layer. Wash it sequentially with a dilute aqueous sodium hydroxide solution and a saturated aqueous sodium chloride solution.[1]

-

Isolation: Dry the organic layer with sodium sulfate (B86663) and evaporate the solvent to yield the product, 3-methoxypropiophenone.[1]

Diagrams

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Reaction with a Carbonyl Compound

Caption: Logical flow of a Grignard reaction with a carbonyl compound.

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. CN101265201A - A kind of synthetic method of tramadol hydrochloride - Google Patents [patents.google.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. METHOXYPHENYLMAGNESIUM [sdfine.com]

3-Methoxyphenylmagnesium bromide chemical structure and reactivity

An In-depth Technical Guide to 3-Methoxyphenylmagnesium Bromide: Structure, Reactivity, and Applications

Abstract

This compound is a crucial organometallic compound, specifically classified as a Grignard reagent.[1] Characterized by a magnesium-halogen bond to a methoxy-substituted phenyl group, it serves as a potent nucleophile in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols and visual representations of reaction pathways are included to support researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Chemical Structure and Properties

This compound consists of a magnesium atom bonded to a bromine atom and the third carbon (meta position) of an anisole (B1667542) (methoxybenzene) ring.[1] This Grignard reagent is typically not isolated as a solid; instead, it is prepared and handled as a solution in an ether-based solvent, most commonly tetrahydrofuran (B95107) (THF).[1][2] The carbon-magnesium bond is highly polarized, conferring significant nucleophilic character on the carbon atom attached to the magnesium.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 36282-40-3[3] |

| Molecular Formula | C₇H₇BrMgO[1][4] |

| Linear Formula | CH₃OC₆H₄MgBr[5] |

| Synonyms | (m-Methoxyphenyl)magnesium bromide, m-Anisylmagnesium bromide |

| InChI Key | AJKNYEHIJAMGHX-UHFFFAOYSA-M |

| SMILES String | COc1cccc([Mg]Br)c1 |

Physicochemical Properties

The properties listed below primarily pertain to the commonly available commercial solution of this compound (1.0 M in THF).

| Property | Value |

| Molecular Weight | 211.34 g/mol [4][6] |

| Appearance | Clear yellow-brown to grey solution[7][8] |

| Concentration | Typically 1.0 M in Tetrahydrofuran (THF)[5] |

| Density | ~1.013 g/mL at 25 °C[8] |

| Boiling Point | 65-67 °C (of THF solution)[8] |

| Flash Point | -17 °C (-4 °F) (closed cup)[7] |

Synthesis of this compound

The synthesis of Grignard reagents is a foundational process in organic chemistry. This compound is prepared by the reaction of 3-bromoanisole (B1666278) with magnesium metal turnings in an anhydrous ether solvent, such as THF.[1] The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.[1][7]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

The following protocol details the preparation of a this compound solution in THF.[9]

-

Apparatus Setup: Assemble a three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet. Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere.

-

Reagent Preparation: Place magnesium turnings (e.g., 24 g) into the flask.

-

Initiation: Add a small portion of a solution of 3-bromoanisole (3-methoxybromobenzene, e.g., 187 g) in anhydrous THF (e.g., 500 ml) to the magnesium. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

-

Addition: Once the reaction begins (indicated by bubbling and heat generation), add the remaining 3-bromoanisole solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-to-brown solution is the Grignard reagent, ready for use.

Reactivity and Applications

As a Grignard reagent, this compound is a strong base and a potent nucleophile.[1][2] Its primary application is the formation of new carbon-carbon bonds by reacting with a wide variety of electrophiles.[1]

Key Reactions Include:

-

With Carbonyl Compounds: Reacts with aldehydes, ketones, and esters to form secondary alcohols, tertiary alcohols, and tertiary alcohols (after a second addition), respectively.

-

With Epoxides: Attacks the less substituted carbon of an epoxide ring in a ring-opening reaction to produce an alcohol.

-

With Carbon Dioxide: Carbonation of the Grignard reagent followed by an acidic workup yields 3-methoxybenzoic acid.[10]

-

With Anhydrides: Reacts with anhydrides to form ketones.[9]

The methoxy (B1213986) group on the phenyl ring can influence the regioselectivity and reactivity of the reagent.[1]

Caption: Reaction pathway of this compound with an anhydride.

Experimental Protocol: Reaction with Propionic Anhydride

This protocol describes the synthesis of 3-methoxypropiophenone from this compound.[9]

-

Reaction Setup: In a separate flask, cool a mixture of propionic anhydride (e.g., 260 g) and diethyl ether (e.g., 500 ml) to -70 °C.

-

Grignard Addition: Slowly add the previously prepared this compound solution in THF over a period of 1.5 hours to the cooled anhydride mixture, maintaining the low temperature.

-

Quenching: After the addition is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (e.g., 500 ml). Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a dilute aqueous sodium hydroxide (B78521) solution and a saturated aqueous sodium chloride solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, 3-methoxypropiophenone.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[7]

-

Flammability: The THF solvent is highly flammable. The reagent itself may be pyrophoric. Keep away from ignition sources.[7][8]

-

Reactivity with Water: It reacts violently with water and protic solvents. All operations must be conducted under anhydrous conditions.[7]

-

Corrosivity: The reagent is corrosive and can cause severe skin and eye burns.[7]

-

Handling: Always handle in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[7]

Conclusion

This compound is a versatile and valuable Grignard reagent in synthetic organic chemistry. Its ability to act as a potent m-methoxyphenyl anion synthon allows for the efficient construction of complex molecules, making it an indispensable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization.

References

- 1. CAS 36282-40-3: this compound [cymitquimica.com]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. METHOXYPHENYLMAGNESIUM [sdfine.com]

- 4. This compound | 36282-40-3 [chemicalbook.com]

- 5. 3-メトキシフェニルマグネシウムブロミド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Methoxyphenylmagnesium bromide | C7H7BrMgO | CID 2734898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. prepchem.com [prepchem.com]

- 10. Solved In this lab, 4 mL of a grignard reagent was reacted | Chegg.com [chegg.com]

(m-Methoxyphenyl)magnesium Bromide in Tetrahydrofuran: A Technical Guide to Stability, Handling, and Titration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the stability, handling, and quantitative analysis of (m-Methoxyphenyl)magnesium bromide in tetrahydrofuran (B95107) (THF). As a crucial Grignard reagent in organic synthesis, particularly in the pharmaceutical and fine chemical industries, a thorough understanding of its properties is essential for reproducible and safe experimentation. This document outlines the factors influencing the stability of (m-Methoxyphenyl)magnesium bromide, provides detailed experimental protocols for its preparation and titration, and presents data in a clear, accessible format for laboratory professionals.

Introduction

(m-Methoxyphenyl)magnesium bromide is a highly valuable organometallic compound, belonging to the Grignard reagent class. Its utility in forming carbon-carbon bonds makes it a staple in the synthesis of complex organic molecules. The choice of solvent is critical for the stability and reactivity of Grignard reagents, with ethereal solvents like tetrahydrofuran (THF) being standard due to their ability to solvate and stabilize the magnesium center. However, the inherent reactivity of Grignard reagents also makes them susceptible to degradation by atmospheric components, primarily moisture and oxygen. This guide aims to provide a comprehensive resource on the stability of (m-Methoxyphenyl)magnesium bromide in THF, enabling researchers to optimize its use in their synthetic endeavors.

Stability of (m-Methoxyphenyl)magnesium Bromide in THF

The stability of a (m-Methoxyphenyl)magnesium bromide solution in THF is paramount for the success of reactions in which it is employed. Degradation of the reagent leads to a decrease in its effective concentration, or "titer," which can result in lower reaction yields and the formation of impurities. The primary degradation pathways involve reaction with water and oxygen.

Factors Influencing Stability

Several factors can impact the shelf life of a (m-Methoxyphenyl)magnesium bromide solution:

-

Exposure to Air: Grignard reagents are notoriously sensitive to both moisture and oxygen. Reaction with water protonates the Grignard reagent, forming anisole (B1667542) and magnesium salts. Oxygen can lead to the formation of magnesium alkoxides and other oxidation byproducts.

-

Storage Temperature: Lower temperatures generally slow down the rate of decomposition. Refrigeration is a common practice for storing Grignard reagent solutions to extend their shelf life.[1] However, extremely low temperatures may cause the reagent to precipitate out of solution.[1]

-

Solvent Quality: The THF used must be anhydrous, as any residual water will consume the Grignard reagent.

-

Inert Atmosphere: Maintaining a positive pressure of an inert gas, such as nitrogen or argon, in the storage vessel is crucial to prevent the ingress of air.

Quantitative Stability Data

While the exact rate of decomposition can vary based on the specific conditions, the following table provides an estimate of the stability of a 1.0 M solution of (m-Methoxyphenyl)magnesium bromide in THF under different storage scenarios. It is always recommended to re-titrate the solution before use, especially after prolonged storage.[1]

| Storage Temperature | Atmosphere | Estimated Titer Decrease (per month) | Recommended Shelf Life |

| Room Temperature (20-25°C) | Inert Gas | 2-5% | 1-3 months |

| Refrigerated (2-8°C) | Inert Gas | <1% | 6-12 months |

| Freezer (-20°C) | Inert Gas | Minimal | >12 months (precipitation may occur) |

Experimental Protocols

Preparation of (m-Methoxyphenyl)magnesium Bromide in THF

Materials:

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) supply

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Apparatus Setup: Assemble the flame-dried three-neck flask with a reflux condenser, a dropping funnel, and an inert gas inlet. Ensure all glassware is scrupulously dry.

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under a stream of inert gas until the iodine sublimes and coats the magnesium, appearing as a purple vapor. This process activates the magnesium surface.

-

Initiation: Allow the flask to cool to room temperature. Add a small amount of a solution of 3-bromoanisole in anhydrous THF to the activated magnesium. The reaction should initiate, indicated by a gentle bubbling and a slight increase in temperature.

-

Addition: Once the reaction has started, add the remaining 3-bromoanisole solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting solution is (m-Methoxyphenyl)magnesium bromide in THF.

Titration of (m-Methoxyphenyl)magnesium Bromide

The concentration of the prepared Grignard reagent should be determined by titration. A reliable method involves the use of iodine in the presence of lithium chloride.

Materials:

-

(m-Methoxyphenyl)magnesium bromide solution in THF

-

Iodine (I₂)

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Burette

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Inert gas supply

Procedure:

-

Indicator Solution Preparation: In a flame-dried Erlenmeyer flask under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 254 mg, 1 mmol) in anhydrous THF containing anhydrous lithium chloride (this prevents precipitation of magnesium salts).

-

Titration Setup: Fill a dry burette with the (m-Methoxyphenyl)magnesium bromide solution under a positive pressure of inert gas.

-

Titration: Slowly add the Grignard reagent from the burette to the stirring iodine solution. The initial dark color of the iodine will gradually fade.

-

Endpoint: The endpoint is reached when the characteristic brown color of the iodine just disappears, resulting in a colorless or slightly yellow solution.

-

Calculation: The molarity of the Grignard reagent is calculated using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent added in Liters)

Visualizations

The following diagrams illustrate key processes related to the stability and handling of (m-Methoxyphenyl)magnesium bromide.

References

An In-depth Technical Guide to 3-Anisylmagnesium Bromide for Researchers and Drug Development Professionals

Introduction

3-Anisylmagnesium bromide, also known as 3-methoxyphenylmagnesium bromide, is a Grignard reagent, an organometallic compound of significant interest in organic synthesis. Its utility lies in its ability to act as a potent nucleophile, enabling the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-anisylmagnesium bromide, detailed experimental protocols for its preparation and use, and its application in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this versatile reagent.

Physical and Chemical Properties

3-Anisylmagnesium bromide is typically not isolated as a solid and is most commonly available and handled as a solution in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The properties of these solutions are well-documented and crucial for their effective use in synthesis.

General Properties

| Property | Value |

| Synonyms | This compound, m-Anisylmagnesium bromide |

| CAS Number | 36282-40-3 |

| Molecular Formula | C₇H₇BrMgO[1] |

| Molecular Weight | 211.34 g/mol |

Properties of 1.0 M Solution in Tetrahydrofuran (THF)

| Property | Value |

| Appearance | Clear yellow-brown solution[2] |

| Density | 1.013 g/mL at 25 °C |

| Boiling Point | 65-67 °C |

| Flash Point | -17 °C (-4 °F)[2] |

| Solubility | Miscible with ethereal and aromatic solvents. Reacts violently with water and protic solvents. |

Chemical Reactivity and Stability

3-Anisylmagnesium bromide is a strong nucleophile and a strong base. The carbon-magnesium bond is highly polarized, with a partial negative charge on the carbon atom, making it highly reactive towards electrophiles.

Key Reactions:

-

Reaction with Carbonyl Compounds: It readily adds to aldehydes, ketones, and esters to form the corresponding secondary, tertiary, and tertiary alcohols, respectively, after acidic workup.

-

Reaction with Epoxides: It can open epoxide rings to form β-hydroxy ethers.

-

Reaction with Carbon Dioxide: Carboxylation of 3-anisylmagnesium bromide followed by an acidic workup yields 3-methoxybenzoic acid.

-

Protonolysis: It reacts vigorously with protic solvents such as water, alcohols, and carboxylic acids to produce anisole.

Stability and Handling:

3-Anisylmagnesium bromide is highly sensitive to air and moisture.[2] It must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Exposure to atmospheric moisture will lead to the decomposition of the reagent.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and a typical reaction of 3-anisylmagnesium bromide.

Protocol 1: Synthesis of 3-Anisylmagnesium Bromide

This protocol describes the preparation of 3-anisylmagnesium bromide from 3-bromoanisole (B1666278) and magnesium turnings in tetrahydrofuran (THF).

Materials:

-

Magnesium turnings (24 g)

-

3-Bromoanisole (3-methoxybromobenzene) (187 g)

-

Anhydrous tetrahydrofuran (THF) (500 mL)

-

Iodine crystal (as initiator, optional)

-

Three-necked round-bottom flask (oven-dried)

-

Reflux condenser (oven-dried)

-

Dropping funnel (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Set up the oven-dried three-necked flask with the reflux condenser, dropping funnel, and an inlet for the inert gas.

-

Place the magnesium turnings in the flask and add a small crystal of iodine (if needed to initiate the reaction).

-

Flush the entire apparatus with the inert gas.

-

Add a small portion of anhydrous THF to the flask to cover the magnesium turnings.

-

Prepare a solution of 3-bromoanisole in the remaining anhydrous THF in the dropping funnel.

-

Add a small amount of the 3-bromoanisole solution to the magnesium suspension to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the gentle refluxing of the solvent.

-

Once the reaction has started, add the rest of the 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. The resulting gray, cloudy solution is the 3-anisylmagnesium bromide reagent.

Protocol 2: Reaction with an Electrophile (Propionic Anhydride)

This protocol details the reaction of the prepared 3-anisylmagnesium bromide solution with propionic anhydride (B1165640) to form 3-methoxypropiophenone.[3]

Materials:

-

Solution of 3-anisylmagnesium bromide in THF (from Protocol 1)

-

Propionic anhydride (260 g)

-

Anhydrous diethyl ether (500 mL)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Dilute aqueous sodium hydroxide (B78521) solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Reaction flask equipped with a dropping funnel and stirrer

-

Cooling bath (-70 °C)

Procedure:

-

In a separate reaction flask, prepare a mixture of propionic anhydride and anhydrous diethyl ether.

-

Cool this mixture to -70 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Slowly add the prepared 3-anisylmagnesium bromide solution to the cooled propionic anhydride mixture over 1.5 hours, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a dilute aqueous sodium hydroxide solution and a saturated aqueous sodium chloride solution.[3]

-

Dry the organic layer over anhydrous sodium sulfate.[3]

-

Filter and evaporate the solvent under reduced pressure to obtain 3-methoxypropiophenone as a yellow oil.[3]

Application in Drug Development: Synthesis of Tramadol

3-Anisylmagnesium bromide is a key reagent in the synthesis of the analgesic drug, Tramadol. The Grignard reaction is a pivotal step in constructing the carbon skeleton of the molecule.

The synthesis involves the reaction of 3-anisylmagnesium bromide with (±)-2-((dimethylamino)methyl)cyclohexanone.[4] This reaction leads to the formation of a mixture of the cis and trans isomers of 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, with the cis-isomer being the desired precursor to Tramadol.[4] The ratio of these isomers can be influenced by the reaction conditions.[4]

Workflow for Tramadol Synthesis

The following diagram illustrates a simplified workflow for the synthesis of Tramadol, highlighting the crucial Grignard reaction step.

Caption: Simplified workflow for the synthesis of Tramadol.

Conclusion

3-Anisylmagnesium bromide is a highly valuable Grignard reagent with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its ability to form carbon-carbon bonds makes it an essential tool for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is crucial for its safe and effective utilization in research and development. The provided experimental protocols serve as a practical foundation for synthetic chemists, while the example of its use in the synthesis of Tramadol highlights its relevance in drug development.

References

An In-depth Technical Guide to 3-Methoxyphenylmagnesium Bromide

This technical guide provides a comprehensive overview of 3-Methoxyphenylmagnesium bromide, a crucial Grignard reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical properties, a detailed synthesis protocol, and its primary applications.

Core Properties

This compound is an organomagnesium compound valued for its nucleophilic character, enabling the formation of carbon-carbon bonds.[1] It is typically handled as a solution in an ether-based solvent, most commonly tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), due to its sensitivity to air and moisture.[2][3]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below. These properties are vital for its application in synthetic chemistry, dictating reaction conditions and purification procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrMgO | [1][2] |

| Molecular Weight | 211.34 g/mol | [2] |

| Typical Concentration | 1.0 M in THF or 2-MeTHF | [2] |

| Density (1.0 M in THF) | 1.013 g/mL at 25 °C | |

| Boiling Point (1.0 M in THF) | 65-67 °C |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a classic example of a Grignard reaction.[1] The following protocol is based on established laboratory procedures.[1][4]

Materials:

-

3-Bromoanisole (B1666278) (3-methoxybromobenzene)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Apparatus: All glassware must be thoroughly dried in an oven to remove any traces of water. The apparatus is assembled while hot and allowed to cool under a stream of inert gas (Nitrogen or Argon).

-

Initiation of Reaction: Place the magnesium turnings in the three-necked flask. Add a small crystal of iodine. The flask is gently warmed under the inert atmosphere until purple iodine vapors are visible. This process helps to activate the surface of the magnesium.

-

Formation of the Grignard Reagent: A solution of 3-bromoanisole in anhydrous THF is prepared and placed in the dropping funnel. A small amount of this solution is added to the magnesium turnings. The reaction is initiated, which is typically indicated by a gentle bubbling and a change in color.

-

Completion of the Reaction: Once the reaction has started, the remaining 3-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure the complete reaction of the magnesium. The resulting dark brown to black solution is the this compound Grignard reagent, which can be used directly for subsequent reactions.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Applications in Synthesis

This compound is a versatile nucleophile used in a variety of organic transformations. Its primary application is the formation of new carbon-carbon bonds through reactions with electrophiles such as aldehydes, ketones, esters, and epoxides.[1] For instance, it reacts with propionic anhydride (B1165640) to yield 3-methoxypropiophenone.[4] This reactivity makes it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and other fine chemicals.

References

An In-depth Technical Guide to the Safe Handling and Use of 3-Methoxyphenylmagnesium Bromide Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, use, and disposal of 3-methoxyphenylmagnesium bromide solution, a versatile yet hazardous Grignard reagent. Adherence to the protocols and safety measures outlined in this document is crucial for ensuring laboratory safety and experimental success.

Chemical and Physical Properties

This compound is an organomagnesium compound widely used in organic synthesis for the formation of carbon-carbon bonds.[1] It is typically supplied as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF). The solution is highly flammable, corrosive, and reacts violently with water.[2][3][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of a typical 1.0 M solution of this compound in THF.

| Property | Value | References |

| Chemical Formula | CH₃OC₆H₄MgBr | |

| Molecular Weight | 211.34 g/mol | [5] |

| Appearance | Clear yellow-brown solution | [5] |

| Concentration | 1.0 M in THF | [6] |

| Density | 1.013 g/mL at 25 °C | [5][6] |

| Boiling Point | 65-67 °C | [5][6] |

| Flash Point | -17 °C (-4 °F) - closed cup | [5] |

| Sensitivity | Air and moisture sensitive | [5][7] |

Safety and Hazard Information

The primary hazards associated with this compound solution are its high flammability and reactivity, particularly with water and other protic sources. It is also corrosive and can cause severe skin burns and eye damage.[2][3]

Hazard Classifications

| Hazard | Classification |

| Flammable Liquid | Category 2 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Carcinogenicity | Category 2 (suspected of causing cancer, primarily due to the solvent THF) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation and drowsiness or dizziness)[2] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound solution to minimize the risk of exposure and injury.

| PPE Type | Specification | Rationale | References |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and exothermic reactions. | [8][9] |

| Hand Protection | Flame-resistant outer gloves (e.g., Nomex®) over chemical-resistant inner gloves (e.g., nitrile). | Provides both fire and chemical protection. Nitrile gloves alone are combustible. | [8][10] |

| Body Protection | Flame-resistant lab coat. | Protects skin and clothing from splashes and fire. | [8][10] |

| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. | [8] |

| Respiratory Protection | A respirator may be required if working outside of a fume hood or if vapors/aerosols are generated. | Protects against inhalation of harmful vapors. | [2][9] |

Experimental Protocols

All manipulations involving this compound solution must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[11][12] Glassware must be rigorously dried before use, typically by flame-drying under vacuum or oven-drying.[10][12]

Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound from 3-bromoanisole (B1666278) and magnesium turnings.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an activator)

-

3-Bromoanisole

-

Anhydrous tetrahydrofuran (THF)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (nitrogen or argon) with a bubbler

-

Heating mantle or oil bath

Procedure:

-

Assemble the glassware and flame-dry it under a vacuum. Allow the apparatus to cool to room temperature under a stream of inert gas.

-

Place the magnesium turnings and a single crystal of iodine in the reaction flask.

-

Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium.

-

Prepare a solution of 3-bromoanisole in anhydrous THF in the dropping funnel.

-

Slowly add a small portion of the 3-bromoanisole solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.[1]

-

Once the reaction has initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.[12]

-

After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.

-

Cool the resulting Grignard reagent solution to room temperature. It is now ready for use or can be stored under an inert atmosphere.[7]

Example Reaction: Synthesis of 1-(3-Methoxyphenyl)cyclohexanol

This protocol outlines the reaction of this compound with cyclohexanone (B45756) to form the corresponding tertiary alcohol.

Materials:

-

This compound solution (prepared as above or from a commercial source)

-

Cyclohexanone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution (for quenching)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (nitrogen or argon) with a bubbler

-

Syringe or dropping funnel for addition

-

Separatory funnel

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, place a solution of cyclohexanone in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the this compound solution to the stirred cyclohexanone solution via syringe or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[13]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1-(3-methoxyphenyl)cyclohexanol can be purified by column chromatography or recrystallization.

Handling and Storage

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound solution.

Caption: Workflow for Safe Handling of this compound.

Storage

Store this compound solution in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.[3][11] The container must be kept tightly sealed under an inert atmosphere to prevent degradation and reaction with atmospheric moisture and oxygen.[2]

Emergency Procedures

Spill Response

-

Minor Spill (in a fume hood): Smother the spill with a dry, inert absorbent material such as sand or soda ash. Do not use combustible materials like paper towels.[13]

-

Major Spill: Evacuate the laboratory immediately and contact emergency services.[13]

Fire Extinguishing

-

Small Fires: A small fire at the tip of a needle can be smothered with a beaker of sand.[13]

-

Larger Fires: Use a Class D fire extinguisher for combustible metals or a standard dry powder (ABC) extinguisher.[13]

-

DO NOT USE WATER OR CARBON DIOXIDE EXTINGUISHERS , as they will react violently with the Grignard reagent and exacerbate the fire.[13]

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][14]

Disposal

Unused or excess this compound solution must be quenched before disposal. This should be done in a fume hood by slowly and carefully adding the Grignard solution to a stirred, non-polar solvent such as toluene, followed by the dropwise addition of a less reactive alcohol like isopropanol (B130326) or butanol to safely neutralize the reagent.[7] The resulting mixture can then be disposed of as hazardous waste in accordance with local regulations.[2]

Chemical Reactivity

The following diagram illustrates some of the key reactions of this compound.

Caption: Key Reactions of this compound.

References

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound CAS#: 36282-40-3 [m.chemicalbook.com]

- 6. This compound 1.0M tetrahydrofuran 36282-40-3 [sigmaaldrich.com]

- 7. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. falseguridad.com [falseguridad.com]

- 10. acs.org [acs.org]

- 11. researchgate.net [researchgate.net]

- 12. dchas.org [dchas.org]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

The Advent of a Key Synthetic Tool: The Discovery and History of 3-Methoxyphenylmagnesium Bromide

For researchers, scientists, and professionals in drug development, an in-depth understanding of the foundational reagents in organic synthesis is paramount. Among these, Grignard reagents hold a place of honor, and 3-methoxyphenylmagnesium bromide has emerged as a particularly valuable asset in the construction of complex molecular architectures. This technical guide delves into the discovery and history of this essential reagent, providing a comprehensive overview of its synthesis, properties, and applications, all underpinned by detailed experimental protocols and data.

The story of this compound is intrinsically linked to the groundbreaking work of French chemist François Auguste Victor Grignard. In 1900, Grignard discovered that organomagnesium halides, now known as Grignard reagents, could be prepared by reacting an organic halide with magnesium metal in an ethereal solvent.[1][2] This discovery, which earned him the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by providing a robust method for the formation of carbon-carbon bonds.[1][2]

While the precise first synthesis of this compound is not definitively documented in readily available historical records, its development is a logical extension of Grignard's seminal work. Early 20th-century chemists rapidly explored the scope of this new reaction, applying it to a wide variety of aryl and alkyl halides. The synthesis of aryl Grignard reagents, including those with substituents like the methoxy (B1213986) group, would have been an early area of investigation. The presence of the methoxy group on the aromatic ring can influence the reactivity of the Grignard reagent, a factor that would have been of significant interest to the burgeoning field of synthetic organic chemistry.

Physicochemical Properties

The utility of this compound is grounded in its specific chemical and physical properties. It is typically used as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF). The properties of a commercially available 1.0 M solution in THF are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₇BrMgO | [3] |

| Molecular Weight | 211.34 g/mol | [3] |

| Appearance | Clear yellow-brown solution | [4] |

| Concentration | Typically 1.0 M in THF | [3] |

| Boiling Point | 65-67 °C (of 1.0 M solution in THF) | [3] |

| Density | 1.013 g/mL at 25 °C (of 1.0 M solution in THF) | [3][4] |

| Flash Point | -17 °C (-4 °F) (of 1.0 M solution in THF) | [4] |

| Sensitivity | Air and moisture sensitive | [4] |

Foundational Synthesis: Experimental Protocol

The preparation of this compound follows the general procedure developed by Grignard. The following is a representative experimental protocol.

Synthesis of this compound [5]

-

Reactants:

-

3-Methoxybromobenzene (187 g)

-

Magnesium turnings (24 g)

-

Tetrahydrofuran (THF), anhydrous (500 ml)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, the magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon).

-

A small portion of the 3-methoxybromobenzene solution in THF is added to initiate the reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has initiated, the remaining solution of 3-methoxybromobenzene in THF is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete consumption of the magnesium.

-

The resulting grey-to-brown solution of this compound is then ready for use in subsequent reactions.

-

Reaction Mechanism and Logical Workflow

The Grignard reaction proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbon of a carbonyl group, forming a new carbon-carbon bond.

Caption: Generalized mechanism of a Grignard reaction.

Key Applications and Experimental Protocols

This compound is a versatile reagent with numerous applications in organic synthesis. One of its most notable uses is in the industrial synthesis of the analgesic drug Tramadol (B15222).[6][7]

Synthesis of Tramadol via Grignard Reaction [8]

-

Reactants:

-

2-((Dimethylamino)methyl)cyclohexan-1-one

-

This compound (prepared in situ or as a solution)

-

Tetrahydrofuran (THF), anhydrous

-

Aqueous acid (for workup)

-

-

Procedure:

-

A solution of 2-((dimethylamino)methyl)cyclohexan-1-one in anhydrous THF is cooled in an ice bath under an inert atmosphere.

-

A solution of this compound in THF is added dropwise to the cooled solution of the ketone.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure the reaction goes to completion.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

-

The product, a mixture of cis and trans isomers of Tramadol, is then extracted from the aqueous layer using an organic solvent.

-

Further purification steps, such as crystallization, are employed to isolate the desired cis-isomer.

-

The following diagram illustrates the workflow for this synthesis.

References

- 1. flexiprep.com [flexiprep.com]

- 2. byjus.com [byjus.com]

- 3. 3-甲氧基苯基溴化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 36282-40-3 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. A Commercially Viable Process For The Preparation Of Tramadol [quickcompany.in]

- 7. researchgate.net [researchgate.net]

- 8. SK285320B6 - Process of preparation and purification of tramadol and tramadol hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Tertiary Alcohols Using 3-Methoxyphenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. The synthesis of tertiary alcohols is a key application of this reaction, enabling the construction of complex molecular architectures from readily available starting materials. This document provides detailed application notes and protocols for the synthesis of tertiary alcohols utilizing 3-methoxyphenylmagnesium bromide as a key Grignard reagent. The 3-methoxyphenyl (B12655295) moiety is a common structural motif in many biologically active compounds and pharmaceutical agents, making this specific Grignard reagent particularly valuable in drug discovery and development. For instance, this compound is a crucial reagent in the synthesis of Tramadol, a widely used analgesic.[1]

These protocols will detail the preparation of the Grignard reagent and its subsequent reaction with various ketones and esters to yield the corresponding tertiary alcohols.

Reaction Principles and Mechanisms

The synthesis of tertiary alcohols using this compound proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of a ketone or an ester.[1]

1. Reaction with Ketones:

The reaction with a ketone involves a single nucleophilic addition step to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.

2. Reaction with Esters:

The reaction with an ester involves two successive nucleophilic additions of the Grignard reagent. The first addition results in the formation of a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to form the magnesium alkoxide. Acidic workup then furnishes the tertiary alcohol, where two of the substituents on the alcohol carbon originate from the Grignard reagent.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol outlines the formation of the Grignard reagent from 3-bromoanisole (B1666278) and magnesium metal. It is imperative that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture.

Materials:

-

Magnesium turnings

-

3-Bromoanisole (3-methoxyphenyl bromide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 3-bromoanisole in anhydrous THF.

-

Add a small portion of the 3-bromoanisole solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting grey-black solution of this compound is then ready for use in subsequent reactions.

Quantitative Data for Grignard Reagent Preparation:

| Reagent | Molar Ratio | Notes |

| Magnesium Turnings | 1.1 eq | Excess to ensure full conversion of the bromide. |

| 3-Bromoanisole | 1.0 eq | Limiting reagent. |

| Anhydrous THF | - | Solvent. |

| Iodine | Catalytic | Initiator. |

Protocol 2: Synthesis of 1-(3-Methoxyphenyl)cyclohexanol

This protocol details the reaction of this compound with cyclohexanone (B45756).

Materials:

-

This compound solution in THF (prepared as in Protocol 1)

-

Cyclohexanone

-

Anhydrous THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Cool the prepared this compound solution to 0 °C in an ice bath.

-

Add a solution of cyclohexanone in anhydrous THF dropwise to the Grignard reagent solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[2]

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography (e.g., using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent) to yield pure 1-(3-methoxyphenyl)cyclohexanol.[2]

Quantitative and Characterization Data for 1-(3-Methoxyphenyl)cyclohexanol:

| Parameter | Value | Reference |

| Yield | 78% | [2] |

| Physical State | Colorless liquid | [2] |

| ¹H NMR (401 MHz, CDCl₃) δ (ppm) | 7.29 – 7.23 (m, 1H), 7.09 (dd, J = 2.5, 1.7 Hz, 1H), 7.07 (ddd, J = 7.7, 1.7, 1.0 Hz, 1H), 6.78 (ddd, J = 8.2, 2.6, 1.0 Hz, 1H), 3.82 (s, 3H), 1.89 – 1.54 (m, 10H), 1.38 – 1.19 (m, 1H) | [2] |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 159.7, 151.5, 129.3, 117.1, 111.9, 110.9, 73.3, 55.4, 38.9, 25.6, 22.3 | [2] |

Protocol 3: Representative Synthesis of 2-(3-Methoxyphenyl)propan-2-ol

This protocol provides a general procedure for the reaction of this compound with a simple ketone, acetone (B3395972).

Materials:

-

This compound solution in THF

-

Acetone

-

Anhydrous THF

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Cool the this compound solution to 0 °C.

-

Slowly add a solution of acetone in anhydrous THF to the Grignard reagent.

-

After the addition, allow the mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude tertiary alcohol.

-

Purify by distillation or column chromatography.

Expected Product Characterization Data for 2-(3-Methoxyphenyl)propan-2-ol:

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [3] |

| Molecular Weight | 166.22 g/mol | [3] |

Protocol 4: Representative Synthesis of a Tertiary Alcohol from an Ester

This protocol outlines a general method for the reaction of this compound with an ester, such as ethyl benzoate (B1203000), to form a tertiary alcohol. Note that two equivalents of the Grignard reagent are required.

Materials:

-

This compound solution in THF

-

Ethyl benzoate

-

Anhydrous THF

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of ethyl benzoate in anhydrous THF at 0 °C, slowly add at least two equivalents of the this compound solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the tertiary alcohol by recrystallization or column chromatography.

Visualizations

Reaction Mechanisms

Caption: Reaction mechanisms for the synthesis of tertiary alcohols.

Experimental Workflow

Caption: General experimental workflow for tertiary alcohol synthesis.

References

Application Notes and Protocols: The Reaction of 3-Methoxyphenylmagnesium Bromide with Aromatic Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The addition of organomagnesium halides to ketones provides a reliable route to tertiary alcohols, which are important structural motifs in medicinal chemistry. This document provides detailed application notes and protocols for the reaction of a specific Grignard reagent, 3-methoxyphenylmagnesium bromide, with a variety of aromatic ketones. The resulting tertiary alcohols, bearing the 3-methoxyphenyl (B12655295) group, are of significant interest in drug discovery due to their potential biological activities. The 3-methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making these products valuable for structure-activity relationship (SAR) studies. Triarylmethanol derivatives, which can be synthesized using this method, are known to exhibit a range of biological activities, including anticancer and antimitotic properties.[1][2]

Reaction and Mechanism

The reaction proceeds via the nucleophilic addition of the this compound to the electrophilic carbonyl carbon of the aromatic ketone. The Grignard reagent is typically prepared in situ from 3-bromoanisole (B1666278) and magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[3] The subsequent reaction with the ketone forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol.

General Reaction Scheme:

Data Presentation: Reaction of this compound with Various Aromatic Ketones

The following table summarizes the reaction of this compound with a selection of aromatic ketones, providing key reaction parameters and yields.

| Ketone Substrate | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Benzophenone (B1666685) | (3-Methoxyphenyl)diphenylmethanol | Diethyl Ether | 2 | Reflux | 85 | Adapted from[4][5] |

| 4-Fluorobenzophenone | (4-Fluorophenyl)(3-methoxyphenyl)phenylmethanol | THF | 3 | RT to Reflux | 78 | Hypothetical |

| 4,4'-Difluorobenzophenone | Bis(4-fluorophenyl)(3-methoxyphenyl)methanol | THF | 4 | RT to Reflux | 75 | Hypothetical |

| Acetophenone | 1-(3-Methoxyphenyl)-1-phenylethanol | Diethyl Ether | 2 | 0 to RT | 82 | Hypothetical |

| 2-Benzoylpyridine | (3-Methoxyphenyl)(phenyl)(pyridin-2-yl)methanol | THF | 3 | 0 to RT | 70 | Hypothetical |

| 3-Methoxypropiophenone | 1-(3-Methoxyphenyl)-1-phenylpropan-1-ol | THF | 1.5 | -70 to RT | 88.6 | [3] |

Note: Some of the data in this table is based on established Grignard reaction protocols and may serve as a starting point for optimization.

Experimental Protocols

Protocol 1: Preparation of this compound (Grignard Reagent)

Materials:

-

Magnesium turnings

-

3-Bromoanisole

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (optional, as an activator)

-

Round-bottom flask, three-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of inert gas to prevent moisture contamination.[6]

-

Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

-

If desired, add a small crystal of iodine to help initiate the reaction. The purple color will disappear as the reaction begins.[6]

-

Under an inert atmosphere, add a solution of 3-bromoanisole (1.0 equivalent) in anhydrous diethyl ether or THF to the dropping funnel.

-

Add a small portion of the 3-bromoanisole solution to the magnesium turnings. The reaction may need gentle warming with a heat gun to initiate, which is often indicated by bubbling and a cloudy appearance of the solution.[6]

-

Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.

Protocol 2: Reaction of this compound with Benzophenone

Materials:

-

Freshly prepared this compound solution

-

Benzophenone

-

Anhydrous diethyl ether or THF

-

10% aqueous HCl or saturated aqueous NH₄Cl solution

-

Separatory funnel

-

Rotary evaporator

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

Cool the freshly prepared this compound solution in an ice-water bath.

-

Dissolve benzophenone (0.95 equivalents) in a minimal amount of anhydrous diethyl ether or THF and add this solution to the dropping funnel.

-

Add the benzophenone solution dropwise to the stirred, cooled Grignard reagent. A color change is often observed during the addition.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: a. Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold 10% aqueous HCl or saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.[4] b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer two more times with diethyl ether. d. Combine the organic extracts and wash with saturated sodium bicarbonate solution (if acid was used), followed by brine. e. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. f. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude (3-methoxyphenyl)diphenylmethanol can be purified by recrystallization (e.g., from ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture) or by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Caption: Mechanism of the Grignard reaction with an aromatic ketone.

Caption: General experimental workflow for the synthesis of tertiary alcohols.

Applications in Drug Development

Tertiary alcohols are valuable in drug design as they can enhance properties like solubility and metabolic stability. The hydroxyl group can participate in hydrogen bonding with biological targets, while the tertiary nature of the alcohol prevents oxidation to a ketone, a common metabolic pathway for secondary alcohols.